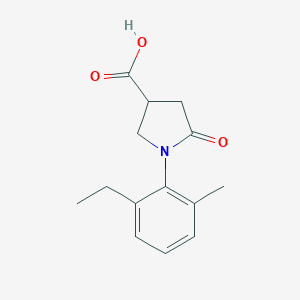

3-Amino-1-(piperidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

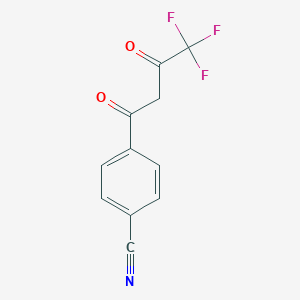

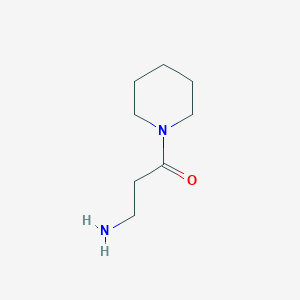

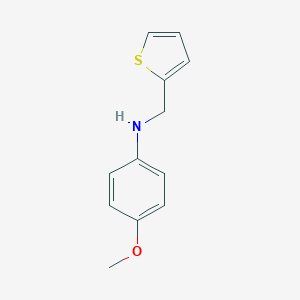

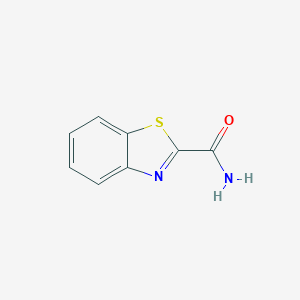

“3-Amino-1-(piperidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C8H16N2O . It is used in various scientific research and has been mentioned in several peer-reviewed papers .

Synthesis Analysis

Piperidones, which include “3-Amino-1-(piperidin-1-yl)propan-1-one”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In the synthesis of position isomeric piperidones and their derivatives, considerable efforts have been devoted .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-(piperidin-1-yl)propan-1-one” include a molecular weight of 156.23 g/mol, a topological polar surface area of 46.3 Ų, and a complexity of 130 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación

-

Pharmaceutical Industry

- Application : Piperidines, including 3-Amino-1-(piperidin-1-yl)propan-1-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application : The synthesis of piperidine-containing compounds has long been widespread . Specific methods of synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- Results : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

-

Antiviral Research

- Application : Isatin derivatives, which could potentially include 3-Amino-1-(piperidin-1-yl)propan-1-one, have been synthesized as broad-spectrum antiviral agents .

- Methods of Application : The specific methods of synthesis for these isatin derivatives were not detailed in the source .

- Results : The activities of these new isatin derivatives were assessed using in vitro and in silico approaches .

-

Antifungal Research

- Application : Certain compounds, potentially including 3-Amino-1-(piperidin-1-yl)propan-1-one, have been tested for antifungal activity .

- Methods of Application : The specific methods of application for these compounds were not detailed in the source .

- Results : The results reveal that these compounds have no antifungal activity against certain clinical isolates, but some compounds display fungicidal activity against other strains .

-

Chemical Synthesis

- Application : 3-Amino-1-(piperidin-1-yl)propan-1-one is a chemical compound that can be used in various chemical syntheses .

- Methods of Application : The specific methods of synthesis for this compound were not detailed in the source .

- Results : The results of these syntheses can vary widely depending on the specific reactions and conditions used .

-

Medicinal Chemistry

- Application : Piperidine-containing compounds, potentially including 3-Amino-1-(piperidin-1-yl)propan-1-one, are important synthetic fragments for designing drugs .

- Methods of Application : Specific methods of synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

-

Chemical Synthesis

- Application : 3-Amino-1-(piperidin-1-yl)propan-1-one is a chemical compound that can be used in various chemical syntheses .

- Methods of Application : The specific methods of synthesis for this compound were not detailed in the source .

- Results : The results of these syntheses can vary widely depending on the specific reactions and conditions used .

-

Medicinal Chemistry

- Application : Piperidine-containing compounds, potentially including 3-Amino-1-(piperidin-1-yl)propan-1-one, are important synthetic fragments for designing drugs .

- Methods of Application : Specific methods of synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-1-piperidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNXYKNQQCRFSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424564 |

Source

|

| Record name | 3-amino-1-(piperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(piperidin-1-yl)propan-1-one | |

CAS RN |

161862-09-5 |

Source

|

| Record name | 3-amino-1-(piperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)

![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)